Cas no 907973-71-1 (N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a fluorinated benzothiazole derivative with a dimethoxybenzamide substituent, exhibiting potential as a bioactive compound in pharmaceutical and agrochemical research. Its structural features, including the fluorine atom and methoxy groups, contribute to enhanced stability, lipophilicity, and binding affinity in target interactions. The benzothiazole core is known for its diverse biological activities, making this compound a candidate for further investigation in drug discovery. The presence of electron-withdrawing and electron-donating groups allows for fine-tuning of reactivity, suggesting utility in the development of enzyme inhibitors or receptor modulators. This compound is primarily of interest in synthetic and medicinal chemistry applications.
N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide structure
907973-71-1 structure
Product Name:N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
CAS No:907973-71-1
MF:C16H13FN2O3S
MW:332.349426031113
CID:6135959
PubChem ID:7193209
Update Time:2025-05-20

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
    • Benzamide, N-(4-fluoro-2-benzothiazolyl)-3,4-dimethoxy-
    • 907973-71-1
    • CCG-317843
    • N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
    • AKOS024610837
    • F1813-1158
    • Inchi: 1S/C16H13FN2O3S/c1-21-11-7-6-9(8-12(11)22-2)15(20)19-16-18-14-10(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20)
    • InChI Key: ACXRJCSXMRQXJG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(F)C=CC=C2S1)(=O)C1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 332.06309162g/mol
  • Monoisotopic Mass: 332.06309162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.400±0.06 g/cm3(Predicted)
  • pka: 8.38±0.70(Predicted)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Pricemore >>

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Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

N-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS No. 907973-71-1): A Comprehensive Overview

N-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS No. 907973-71-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a fluorinated benzothiazole moiety and a dimethoxybenzamide group. These structural features contribute to its potential therapeutic applications and have been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The fluorinated benzothiazole moiety in N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is particularly noteworthy due to its ability to enhance the lipophilicity and metabolic stability of the molecule. Fluorine atoms are known for their electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its interactions with biological targets. This property makes N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide an attractive candidate for drug development, especially in areas where improved pharmacokinetic properties are desired.

The dimethoxybenzamide group, on the other hand, confers additional functionalities to the compound. The presence of methoxy groups can enhance the solubility and bioavailability of the molecule, making it more suitable for oral administration. Additionally, the amide linkage provides a flexible region that can participate in hydrogen bonding interactions with target proteins, thereby modulating their activity.

Recent studies have explored the potential therapeutic applications of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide in various disease models. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide may have potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's antitumor activity. Preclinical studies have demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in many types of cancer. These findings suggest that N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide may have potential as a novel anticancer agent.

In addition to its therapeutic applications, N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has also been studied for its use as a chemical probe in biological research. Its unique structure and functional groups make it a valuable tool for investigating protein-ligand interactions and understanding the molecular mechanisms underlying various biological processes. For instance, it has been used to study the binding affinity and selectivity of ligands to specific protein targets, providing insights into drug design and optimization.

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include the coupling of 4-fluoro-benzothiazole with 3,4-dimethoxybenzoic acid using coupling agents such as EDC or HATU in the presence of a base like DIPEA. The resulting amide bond formation is crucial for achieving the desired chemical structure.

In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS No. 907973-71-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.

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